2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide is an organic compound with a complex structure that includes a chloro group, an ethylsulfonyl group, a hydroxyphenyl group, and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the introduction of the chloro group, the ethylsulfonyl group, and the tetrazolyl group onto a benzamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(methylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide
- 2-chloro-N-[5-(propylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide
Uniqueness
2-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different sulfonyl groups, such as methylsulfonyl or propylsulfonyl derivatives.
Properties
Molecular Formula |
C16H14ClN5O4S |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-chloro-N-(5-ethylsulfonyl-2-hydroxyphenyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O4S/c1-2-27(25,26)11-4-6-15(23)14(8-11)19-16(24)12-7-10(3-5-13(12)17)22-9-18-20-21-22/h3-9,23H,2H2,1H3,(H,19,24) |
InChI Key |
FBLAWPGQEOYRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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